4-(2-Piperazin-1-ylethoxy)aniline
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Overview
Description
4-(2-Piperazin-1-ylethoxy)aniline is a compound that features a piperazine ring attached to an aniline moiety through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperazin-1-ylethoxy)aniline typically involves the reaction of piperazine with 4-chloroaniline in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperazin-1-ylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(2-Piperazin-1-ylethoxy)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Piperazin-1-ylethoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to serotonin and dopamine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: This compound features a pyridine ring instead of an aniline moiety and exhibits similar biological activities.
1-(2-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)aniline: This derivative includes a trifluoromethyl group, which enhances its pharmacological properties.
Uniqueness
4-(2-Piperazin-1-ylethoxy)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the aniline moiety allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10,13H2 |
InChI Key |
IXMQTVDBPAJUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
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